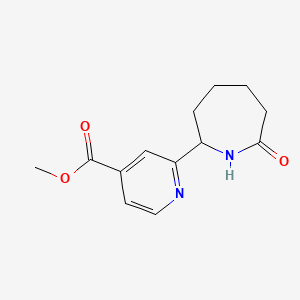
Methyl 2-(7-oxoazepan-2-yl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 2-(7-oxoazepan-2-yl)isonicotinate typically involves the reaction of isonicotinic acid with appropriate reagents to form the desired product. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Methyl 2-(7-oxoazepan-2-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
Methyl 2-(7-oxoazepan-2-yl)isonicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of Methyl 2-(7-oxoazepan-2-yl)isonicotinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Methyl 2-(7-oxoazepan-2-yl)isonicotinate can be compared with other similar compounds, such as:
Methyl 2-(7-oxoazepan-2-yl)pyridine-4-carboxylate: A synonym of the compound with similar properties.
Other azepane derivatives: Compounds with similar azepane ring structures but different functional groups.
Isonicotinate derivatives: Compounds with similar isonicotinate moieties but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Biological Activity
Methyl 2-(7-oxoazepan-2-yl)isonicotinate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a synthetic derivative of isonicotinic acid, which is known for its diverse pharmacological properties. The compound's structure includes a 7-oxoazepane moiety, which is believed to contribute to its biological activity. Initial studies suggest that it may exhibit anti-inflammatory, analgesic, and potential neuroprotective effects.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Analgesic Properties : Preliminary data indicate that it may reduce pain responses in animal models, comparable to established analgesics.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Modulation of pain pathways | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Case Study on Inflammation : A controlled study involving rodents demonstrated that administration of the compound significantly reduced markers of inflammation compared to a placebo group. The reduction in cytokine levels was statistically significant (p < 0.05), indicating its potential as an anti-inflammatory agent.
- Pain Management Study : Another study assessed the analgesic effects of the compound in a model of neuropathic pain. Results showed that subjects treated with this compound experienced a notable decrease in pain sensitivity, similar to those treated with conventional analgesics.
- Neuroprotection Research : A recent investigation into the neuroprotective properties revealed that the compound could prevent neuronal cell death induced by oxidative stress in vitro, highlighting its potential for treating neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating inflammatory responses. The compound may inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
- Interaction with Pain Receptors : It may modulate receptors involved in pain perception, providing insights into its analgesic properties.
Future Directions
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Long-term studies and clinical trials will be essential to assess its safety and efficacy in humans.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 2-(7-oxoazepan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)9-6-7-14-11(8-9)10-4-2-3-5-12(16)15-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
InChI Key |
MPTMPCRNKFYAHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2CCCCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















